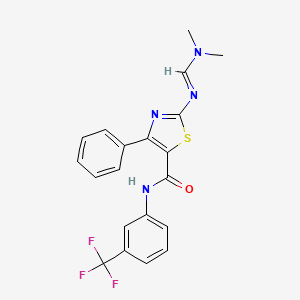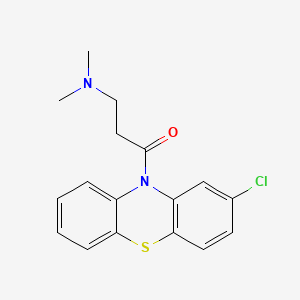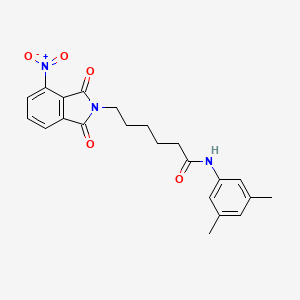![molecular formula C25H28N2O4 B11681283 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11681283.png)
3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a pyridinylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves organic synthesis techniques. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with 4-(pyridin-4-ylmethyl)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired benzamide product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the pyridinylmethyl group allows it to bind to specific sites on proteins, thereby influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4,5-triethoxy-N-ethyl-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with an ethyl group instead of a hydrogen on the nitrogen atom.
3,4,5-triethoxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridinylmethyl group attached at the 2-position of the pyridine ring.
Uniqueness
3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where precise molecular interactions are crucial .
特性
分子式 |
C25H28N2O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C25H28N2O4/c1-4-29-22-16-20(17-23(30-5-2)24(22)31-6-3)25(28)27-21-9-7-18(8-10-21)15-19-11-13-26-14-12-19/h7-14,16-17H,4-6,15H2,1-3H3,(H,27,28) |
InChIキー |
ZLBBZECFCBYANT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681207.png)


![4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11681215.png)
![4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11681217.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11681224.png)

![2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B11681247.png)
![2-{[2-(Dimethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11681255.png)
![2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol](/img/structure/B11681261.png)
![N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11681269.png)

![3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11681291.png)
